REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=O)=[CH:5][CH:4]=1.[NH2:19][NH2:20]>C(O)CC>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=2)=[N+:19]=[N-:20])=[CH:5][CH:4]=1
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Name
|
|
Quantity
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25 g
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Type
|
reactant
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Smiles
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COC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
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Name
|
|
Quantity
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20 g
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Type
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reactant
|
Smiles
|
NN
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Name
|
|
Quantity
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50 mL
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Type
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solvent
|
Smiles
|
C(CC)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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had been freshly distilled over sodium hydroxide pellets
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Type
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TEMPERATURE
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Details
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The mixture was then refluxed for a total of 12 hours
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Duration
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12 h
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Type
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CUSTOM
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Details
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after which the solvent (n-propanol) and excess hydrozine were removed at reduced pressure
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Type
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CUSTOM
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Details
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The residual crude hydrazone was recrystallized from ethanol
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Name
|
|
Type
|
|
Smiles
|
COC1=CC=C(C=C1)C(=[N+]=[N-])C1=CC=C(C=C1)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |